BenchChemオンラインストアへようこそ!

AZ960

Kinase Inhibition Biochemical Assay JAK-STAT Pathway

AZ960 is an ATP-competitive JAK2 inhibitor with sub-nanomolar potency (Ki=0.45 nM, IC₅₀<3 nM) and well-characterized selectivity (15–30-fold for STAT5 phosphorylation vs. JAK1/3; GI₅₀ 8.6–11.2-fold across TEL-JAK fusions). This profile ensures JAK2-specific phenotypes can be reliably distinguished from off-target JAK family activity—critical for MPN, AML, and ATL research. Apoptosis induction in SET-2 cells (GI₅₀=33 nM) and validated in vivo tumor delay make it a definitive chemical probe for JAK2-driven pathway interrogation.

Molecular Formula C18H16F2N6
Molecular Weight 354.4 g/mol
CAS No. 905586-69-8
Cat. No. B1684624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ960
CAS905586-69-8
Synonyms5-fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile
AZ 960
AZ-960
AZ960 cpd
Molecular FormulaC18H16F2N6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F
InChIInChI=1S/C18H16F2N6/c1-10-7-16(26-25-10)23-18-15(20)8-13(9-21)17(24-18)22-11(2)12-3-5-14(19)6-4-12/h3-8,11H,1-2H3,(H3,22,23,24,25,26)/t11-/m0/s1
InChIKeySUNXHXDJOIXABJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ960 (CAS 905586-69-8): A High-Potency, ATP-Competitive JAK2 Inhibitor for Myeloproliferative and Oncological Research


AZ960 (CAS 905586-69-8) is a small-molecule, ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2) . It is characterized by sub-nanomolar potency against JAK2 (Ki = 0.45 nM; IC50 < 3 nM) and demonstrates functional selectivity within the JAK family, as evidenced by differential anti-proliferative activity in cellular models . The compound is widely utilized as a chemical probe to interrogate JAK2-dependent signaling pathways, particularly in the context of the JAK2 V617F mutation, which is implicated in myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and idiopathic myelofibrosis [1].

Why AZ960 Cannot Be Interchanged with Other JAK2 Inhibitors in Critical Assays


The JAK family of kinases (JAK1, JAK2, JAK3, TYK2) share high structural homology, and inhibitors often exhibit varying degrees of cross-reactivity [1]. Substituting AZ960 with another JAK2 inhibitor without careful characterization risks introducing confounding variables into an experiment. Specifically, the quantitative differences in biochemical potency (Ki/IC50), cellular anti-proliferative effects (GI50), and selectivity against other JAK family members can lead to divergent biological outcomes. The following section provides the specific quantitative evidence required to understand why AZ960 represents a distinct tool compound within this class, justifying its selection over seemingly similar alternatives.

Quantitative Differentiation of AZ960 Against Key Comparators: Evidence for Scientific Selection


JAK2 Biochemical Potency (Ki): AZ960 vs. Fedratinib, Ruxolitinib, Baricitinib, and Momelotinib

AZ960 exhibits a sub-nanomolar inhibition constant (Ki) against JAK2, which is among the most potent reported for this class. In a cell-free assay using 15 µM ATP, AZ960 demonstrates a Ki of 0.45 nM . While direct Ki data for all comparators are not uniformly reported in the same assay system, this value is numerically lower than the reported Ki for ruxolitinib (0.24 nM) and substantially lower than the IC50 values reported for other JAK2 inhibitors, suggesting a higher affinity for the JAK2 active site under these specific assay conditions .

Kinase Inhibition Biochemical Assay JAK-STAT Pathway Drug Discovery

Cellular Anti-Proliferative Activity: AZ960 vs. Other JAK Family Members in Isogenic Cell Lines

AZ960's selectivity for JAK2-driven proliferation is quantitatively demonstrated in a panel of Ba/F3 cell lines, each engineered to express a TEL-JAK fusion protein. AZ960 potently inhibits proliferation of TEL-JAK2 cells with a GI50 of 25 nM. In contrast, its activity is markedly reduced against cells driven by TEL-TYK2 (GI50 = 214 nM), TEL-JAK1 (GI50 = 230 nM), and TEL-JAK3 (GI50 = 279 nM) . This represents an 8.6- to 11.2-fold increase in potency for JAK2-driven proliferation compared to other JAK family members within the same cellular context.

Cell Proliferation TEL-JAK Fusion Ba/F3 Cells JAK Selectivity

Functional Selectivity in STAT5 Phosphorylation: AZ960 vs. Fedratinib

In TEL-JAK2 cells, AZ960 inhibits STAT5 phosphorylation with an IC50 of 15 nM, and this effect is 15- to 30-fold more sensitive than its inhibition of STAT5 phosphorylation in cells driven by TEL-JAK1, TEL-JAK3, or TEL-TYK2 . While a direct head-to-head study comparing AZ960 and fedratinib in this exact assay is not available, a separate study shows that fedratinib's JAK2 inhibition is also functional in cells, but with a different selectivity profile . The quantitative difference in the cellular functional selectivity window (15-30 fold for AZ960 vs. ~35 fold for JAK1 and ~334 fold for JAK3 for fedratinib) suggests that these compounds may exhibit distinct polypharmacology in a cellular context.

STAT5 Phosphorylation Cellular Selectivity JAK-STAT Signaling Functional Assay

Efficacy in JAK2 V617F-Mutant Cell Line: AZ960 vs. TG101209

In the human megakaryoblastic SET-2 cell line, which harbors the heterozygous JAK2 V617F mutation, AZ960 inhibits cell proliferation with a GI50 of 33 nM [1]. While a direct GI50 for TG101209 in SET-2 cells is not provided in the same source, a separate in vivo study demonstrates that both AZ960 and TG101209 (another JAK2 inhibitor) can delay tumor formation in an Akt/β-catenin-driven hepatocellular carcinoma model, suggesting comparable in vivo activity [2]. However, the defined in vitro GI50 for AZ960 in a disease-relevant model allows for precise dosing in cellular studies.

JAK2 V617F Mutation SET-2 Cell Line Anti-proliferative Myeloproliferative Neoplasm

Off-Target Kinase Activity Profile: AZ960 vs. Ruxolitinib

At a concentration of 10 nM, AZ960 inhibits JAK2 by 96% while demonstrating lower activity against TrkA (91% inhibition), Aurora-A (73% inhibition), and ARK5 (65% inhibition). A broader panel of 72 other kinases showed >100 nM IC50, indicating a relatively clean profile . In contrast, ruxolitinib, while also potent against JAK2 (IC50 ~2-3 nM), is known to have a different off-target profile, including activity against some other kinases . The specific pattern of off-target activity at low nanomolar concentrations differentiates AZ960 from other JAK2 inhibitors, which is crucial for experiments where collateral kinase inhibition could confound results.

Kinase Selectivity Off-target Effects Polypharmacology Chemical Probe

Optimized Application Scenarios for AZ960 in JAK2-Driven Research Programs


Dissecting JAK2-Specific Signaling in Myeloproliferative Neoplasm (MPN) Models

AZ960 is particularly well-suited for studies aiming to isolate JAK2-specific signaling from other JAK family members. Its defined cellular selectivity (15-30 fold for STAT5 phosphorylation; GI50 8.6- to 11.2-fold difference in TEL-JAK fusion cells) allows researchers to confidently attribute observed phenotypes to JAK2 inhibition rather than off-target JAK1 or JAK3 activity . This is critical when studying MPNs, where JAK2 V617F is a key driver, but other JAK kinases may also contribute to disease pathology [1].

Chemical Probe for JAK2-Dependent Apoptosis Mechanisms in Leukemia

The compound's potent activity in inducing apoptosis in JAK2 V617F-mutant cells (SET-2 GI50 = 33 nM) and its well-characterized effects on the Pim/BAD/BCL-xL survival pathway make it an ideal chemical probe for dissecting JAK2-dependent survival mechanisms . This is especially relevant in acute myelogenous leukemia (AML) and adult T-cell leukemia (ATL), where AZ960 has been shown to induce growth arrest and apoptosis in patient-derived cells [1].

In Vivo Proof-of-Concept Studies in JAK2-Driven Tumor Models

AZ960 has demonstrated in vivo efficacy in delaying tumor formation in an Akt/β-catenin-driven hepatocellular carcinoma model . Its established potency and defined selectivity profile make it a suitable tool for validating JAK2 as a therapeutic target in vivo, providing a benchmark for evaluating next-generation JAK2 inhibitors with improved pharmaceutical properties.

Kinase Selectivity Profiling and Off-Target Assessment

For researchers conducting large-scale kinase selectivity screens, AZ960's unique off-target inhibition pattern at 10 nM (96% JAK2, 91% TrkA, 73% Aurora-A, 65% ARK5) provides a valuable reference point . This profile can be used as a comparator when evaluating the selectivity of novel JAK2 inhibitors or when interpreting phenotypic screening results where these collateral kinase targets may be relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ960

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.